![molecular formula C15H20N6O B5632061 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine](/img/structure/B5632061.png)
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. PP2 is a potent and selective inhibitor of Src family kinases, which are involved in a variety of cellular processes, including cell growth, differentiation, and survival.
作用機序
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine is a competitive inhibitor of Src family kinases, which bind to the ATP-binding site of the kinase domain. By binding to the ATP-binding site, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine prevents the phosphorylation of downstream targets, leading to the inhibition of cellular processes that are regulated by Src family kinases.
Biochemical and physiological effects:
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has been shown to have a variety of biochemical and physiological effects in different cell types. In cancer cells, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine inhibits cell proliferation, migration, and invasion, and induces apoptosis. In neurons, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has been shown to enhance synaptic plasticity and improve learning and memory. 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has also been shown to have anti-inflammatory effects in macrophages and microglia.
実験室実験の利点と制限
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine is a potent and selective inhibitor of Src family kinases, making it a valuable tool for studying the role of these kinases in various cellular processes. However, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has some limitations for lab experiments. For example, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine can have off-target effects on other kinases, which can complicate data interpretation. 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine can also be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine and Src family kinases. One direction is to study the role of Src family kinases in other cell types and physiological processes, such as immune cells and cardiovascular function. Another direction is to develop more potent and selective inhibitors of Src family kinases, which could have therapeutic potential for cancer and other diseases. Finally, the development of new techniques for studying kinase activity and signaling pathways could provide new insights into the role of Src family kinases in cellular processes.
合成法
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine can be synthesized through a series of chemical reactions, starting from commercially available starting materials. The synthesis method involves the condensation of a pyrazine derivative with a piperazine derivative, followed by the introduction of a pyrazole moiety through a nucleophilic substitution reaction. The final product is purified through column chromatography, yielding a white powder with high purity.
科学的研究の応用
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has been widely used in scientific research to study the role of Src family kinases in various cellular processes. For example, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has been used to investigate the role of Src family kinases in cancer cell proliferation, migration, and invasion. 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has also been used to study the role of Src family kinases in neuronal development and synaptic plasticity.
特性
IUPAC Name |
1-(4-pyrazin-2-ylpiperazin-1-yl)-2-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-2-13(21-7-3-4-18-21)15(22)20-10-8-19(9-11-20)14-12-16-5-6-17-14/h3-7,12-13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGPPYYMAVZQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=NC=CN=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

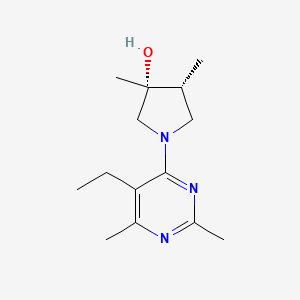

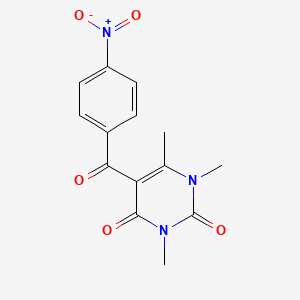
![N-(3-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5631994.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5632002.png)
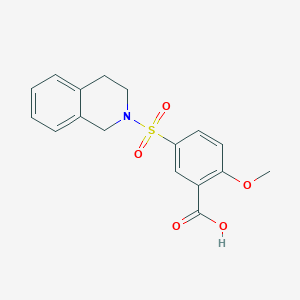
![ethyl 2-[(methoxyacetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5632010.png)

![ethyl (2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5632019.png)
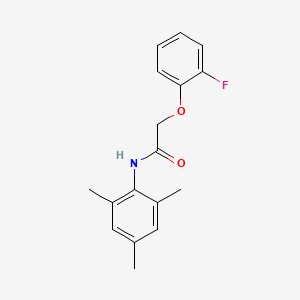
![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5632038.png)
![2-benzyl-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5632042.png)
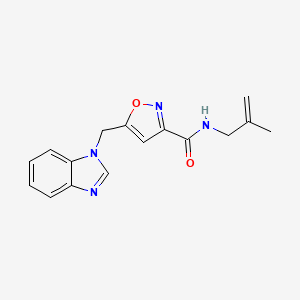
![methyl 3-[(diethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5632056.png)